molecular formula C7H7BrN2O B182510 4-Bromobenzohydrazide CAS No. 5933-32-4

4-Bromobenzohydrazide

Cat. No.: B182510
CAS No.: 5933-32-4
M. Wt: 215.05 g/mol
InChI Key: UYIMBYKIIMYFPS-UHFFFAOYSA-N
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Description

4-Bromobenzohydrazide, also known as 4-bromobenzoic acid hydrazide, is an organic compound with the molecular formula C₇H₇BrN₂O. It is a derivative of benzoic acid where the carboxyl group is replaced by a hydrazide group, and a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

It’s worth noting that this compound has been used in the synthesis of various derivatives, which have shown inhibitory potential against the α-amylase enzyme .

Mode of Action

Its derivatives have been shown to inhibit the α-amylase enzyme . This suggests that 4-Bromobenzohydrazide or its derivatives may interact with the enzyme, possibly binding to its active site and preventing it from catalyzing the breakdown of complex carbohydrates into simple sugars.

Result of Action

The inhibition of the α-amylase enzyme by its derivatives suggests potential effects on carbohydrate metabolism . This could lead to a decrease in the rate of carbohydrate breakdown and potentially affect energy production within cells.

Action Environment

It’s worth noting that the compound is soluble in hot methanol , which could potentially influence its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

4-Bromobenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes. One of the primary enzymes it interacts with is α-amylase, an enzyme involved in the breakdown of starch into glucose. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against α-amylase, with IC50 values ranging from 0.21 to 5.50 μM . This inhibition is crucial for regulating blood sugar levels, making this compound a potential candidate for diabetes treatment. Additionally, this compound interacts with various proteins and biomolecules, forming hydrogen bonds and other interactions that stabilize its inhibitory effects .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-amylase, this compound reduces the rate of glucose production from starch, thereby impacting cellular metabolism and energy production . Furthermore, this compound has been shown to alter gene expression related to glucose metabolism, enhancing the expression of genes involved in glucose uptake and utilization . These effects collectively contribute to the regulation of blood sugar levels and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of α-amylase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This binding prevents the enzyme from catalyzing the breakdown of starch into glucose, thereby reducing glucose production. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on α-amylase and continues to regulate glucose metabolism in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-amylase activity and regulates blood sugar levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting α-amylase, the compound reduces the breakdown of starch into glucose, thereby influencing metabolic flux and glucose levels . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism, further modulating metabolic pathways and contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects on enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with α-amylase and other enzymes involved in glucose metabolism . This localization ensures that the compound effectively inhibits its target enzymes and modulates cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzohydrazide can be synthesized through a multi-step reaction starting from 4-bromobenzoic acid. The general synthetic route involves the following steps :

    Esterification: 4-Bromobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to form methyl 4-bromobenzoate.

    Hydrazinolysis: Methyl 4-bromobenzoate is then reacted with an excess of hydrazine hydrate in methanol to yield this compound.

    Condensation: Further reactions can involve the condensation of this compound with various substituted aryl aldehydes in the presence of ethanol and glacial acetic acid to form hydrazones.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Condensation: Reagents such as ethanol and glacial acetic acid are commonly used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzohydrazide
  • 4-Fluorobenzohydrazide
  • 4-Methoxybenzhydrazide
  • 4-Aminobenzohydrazide

Uniqueness

4-Bromobenzohydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs with different substituents .

Properties

IUPAC Name

4-bromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMBYKIIMYFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208062
Record name Benzoic acid, p-bromo-, hydrazide
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-32-4
Record name 4-Bromobenzoic acid hydrazide
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Record name Benzoic acid, p-bromo-, hydrazide
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Record name 5933-32-4
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Record name Benzoic acid, p-bromo-, hydrazide
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Record name 4-bromobenzohydrazide
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Record name 4-Bromobenzohydrazide
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Synthesis routes and methods I

Procedure details

First, 3.0 g (13.9 mmol) of methyl-4-bromobenzoate was put in a 100-mL three-neck flask, 10 mL of ethanol was added thereto, and the mixture was stirred. Thereafter, 4.0 mL of hydrazine monohydrate was added thereto, and the mixture was heated and stirred at 78° C. for 5 hours. The obtained solid was washed with water and collected by suction filtration; thus, 2.0 g of a white solid of 4-bromobenzohydrazide that was an object was obtained in the yield of 67%.
Quantity
3 g
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4 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1ccc(Br)cc1
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Synthesis routes and methods IV

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.19 mol) of ethyl-4-bromobenzoate, 50 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and then the mixture was stirred while being heated at 78° C. for 5 hours to be reacted. After the reaction, water was added to the reaction mixture, and a precipitated solid was collected by suction filtration. The obtained solid was washed with water and collected by suction filtration, whereby 24 g of a white solid of 4-bromobenzoylhydrazine, which was the object of the synthesis, was obtained in a yield of 96% (synthesis scheme (a-1)).
Quantity
25 g
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50 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 4-Bromobenzohydrazide?

A1: this compound has the molecular formula C7H7BrN2O. Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and a hydrazide functional group (-C(O)NHNH2) directly attached to the benzene ring. [, ] You can find the crystal structure details in the literature. []

Q2: How does this compound interact with α-amylase, and what are the potential implications?

A2: Research indicates that this compound derivatives exhibit inhibitory activity against α-amylase. [, ] While the exact mechanism requires further investigation, molecular docking studies suggest that these compounds interact with the active site of the α-amylase enzyme. [, ] This interaction could hinder the enzyme's ability to break down starch into sugars, making these derivatives potentially valuable for managing blood sugar levels in conditions like diabetes.

Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A3: Researchers commonly employ several spectroscopic methods to characterize this compound and its derivatives. These include:

  • Fourier Transform Infrared (FTIR) spectroscopy: This technique helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This data is crucial for confirming the structure and studying the molecule's behavior in different environments. [, , ]
  • Ultraviolet-Visible (UV-Vis) spectroscopy: This technique helps understand the electronic transitions within the molecule and can be used to determine the compound's absorbance and transmittance properties. []

Q4: Have computational chemistry approaches been used to study this compound?

A4: Yes, computational studies, including density functional theory (DFT) calculations, have been performed on this compound. [] These calculations can predict various molecular properties, such as:

  • Optimized geometrical parameters: Bond lengths, bond angles, and dihedral angles provide insights into the molecule's three-dimensional structure. []
  • Vibrational assignments: These calculations can help interpret experimental FTIR spectra. []
  • Frontier molecular orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the molecule's reactivity and stability. []
  • Nonlinear optical properties: DFT calculations can predict the first-order hyperpolarizability, which indicates the molecule's potential for nonlinear optical applications. []

Q5: How do structural modifications of this compound influence its biological activity?

A5: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives are crucial for understanding how different substituents affect biological activity. Research on its α-amylase inhibitory activity suggests that:

  • The core structure of this compound plays a significant role in its activity. []
  • Modifications to the benzene ring, such as the type, position, and number of substituents, can significantly influence the inhibitory potency. [, ]
  • Subtle changes in the substituents can lead to significant variations in IC50 values, highlighting the importance of SAR studies in optimizing drug design. []

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